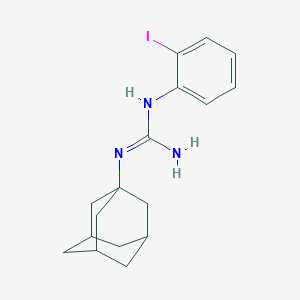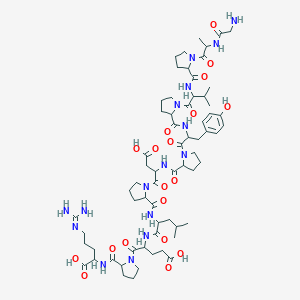
3,3-Dimethyl-5-oxo-3H-1,2,4-triazole-4(5H)-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide is a heterocyclic compound with significant potential in various scientific fields. Its unique structure, characterized by a triazole ring, makes it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide typically involves the reaction of 3,5-dimethyl-1,2,4-triazole with appropriate reagents under controlled conditions. One common method includes the dehydrogenation of methyl chloroformate to produce the desired triazole compound .
Industrial Production Methods: Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments, such as inert atmospheres, can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: Conversion to oxides using oxidizing agents.
Reduction: Reduction to corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Peroxytrifluoroacetic acid is commonly used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using halogenating agents like N-bromosuccinimide (NBS).
Major Products: The major products formed from these reactions include various substituted triazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of agrochemicals, dyes, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The exact pathways and targets depend on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
119493-09-3 |
|---|---|
Molekularformel |
C5H8N4O2 |
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
3,3-dimethyl-5-oxo-1,2,4-triazole-4-carboxamide |
InChI |
InChI=1S/C5H8N4O2/c1-5(2)8-7-4(11)9(5)3(6)10/h1-2H3,(H2,6,10) |
InChI-Schlüssel |
JDRCEPLVSGXOFJ-UHFFFAOYSA-N |
SMILES |
CC1(N=NC(=O)N1C(=O)N)C |
Kanonische SMILES |
CC1(N=NC(=O)N1C(=O)N)C |
Synonyme |
4H-1,2,4-Triazole-4-carboxamide,3,5-dihydro-3,3-dimethyl-5-oxo-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















